Propanoic acid, 3-[(2-ethylhexyl)oxy]-, 2-ethylhexyl ester
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-[(2-ethylhexyl)oxy]-, 2-ethylhexyl ester typically involves the esterification of propanoic acid with 2-ethylhexanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, where propanoic acid and 2-ethylhexanol are fed continuously, and the ester product is separated and purified through distillation .
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 3-[(2-ethylhexyl)oxy]-, 2-ethylhexyl ester can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction reactions can convert the ester back to the corresponding alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides.
Major Products Formed
Oxidation: Carboxylic acids and alcohols.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the reagents used.
Scientific Research Applications
Propanoic acid, 3-[(2-ethylhexyl)oxy]-, 2-ethylhexyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of plasticizers, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of propanoic acid, 3-[(2-ethylhexyl)oxy]-, 2-ethylhexyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohols and acids, which can then interact with various biological molecules . These interactions can modulate biological pathways and exert specific effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Propanoic acid, 3-[(2-ethylhexyl)oxy]-, 2-ethylhexyl ester is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its dual 2-ethylhexyl groups provide enhanced solubility and stability compared to similar compounds .
Properties
IUPAC Name |
2-ethylhexyl 3-(2-ethylhexoxy)propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38O3/c1-5-9-11-17(7-3)15-21-14-13-19(20)22-16-18(8-4)12-10-6-2/h17-18H,5-16H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNOAFRLZQCJROS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COCCC(=O)OCC(CC)CCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00498680 | |
Record name | 2-Ethylhexyl 3-[(2-ethylhexyl)oxy]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00498680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38940-91-9 | |
Record name | 2-Ethylhexyl 3-[(2-ethylhexyl)oxy]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00498680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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